molecular formula C11H14F3NO B2773699 N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide CAS No. 2411266-34-5

N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide

Cat. No.: B2773699
CAS No.: 2411266-34-5
M. Wt: 233.234
InChI Key: QHJVBCSIIBPEHV-UHFFFAOYSA-N
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Description

N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide is an organic compound with the molecular formula C11H14F3NO and a molecular weight of 233.234. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a but-2-ynamide moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with a trifluoromethyl group is synthesized through a series of reactions, including halogenation and subsequent substitution reactions.

    Attachment of the But-2-ynamide Group: The cyclopentyl intermediate is then reacted with a suitable alkyne derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(Trifluoromethyl)phenyl]methyl]but-2-ynamide
  • N-[[3-(Trifluoromethyl)cyclohexyl]methyl]but-2-ynamide

Uniqueness

N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its phenyl or cyclohexyl analogs

Properties

IUPAC Name

N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-3-10(16)15-7-8-4-5-9(6-8)11(12,13)14/h8-9H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJVBCSIIBPEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCC(C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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